2,4-Dihydroxynaphthalene-1-carboxylic acid
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Overview
Description
2,4-Dihydroxynaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalenes It features a naphthalene ring substituted with two hydroxyl groups at positions 2 and 4, and a carboxylic acid group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxynaphthalene-1-carboxylic acid typically involves the hydroxylation of naphthalene derivatives. One common method is the oxidation of 2,4-dihydroxynaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the carboxylation of 2,4-dihydroxynaphthalene using carbon dioxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,4-dihydroxynaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
2,4-Dihydroxynaphthalene-1-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxynaphthalene-1-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
1,2-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at positions 1 and 2.
2,3-Dihydroxynaphthalene: Hydroxyl groups at positions 2 and 3.
1-Hydroxy-2-naphthoic acid: Contains a single hydroxyl group and a carboxylic acid group.
Uniqueness: 2,4-Dihydroxynaphthalene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
81344-21-0 |
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Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2,4-dihydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-8-5-9(13)10(11(14)15)7-4-2-1-3-6(7)8/h1-5,12-13H,(H,14,15) |
InChI Key |
PSHMISVWEPIUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2C(=O)O)O)O |
Origin of Product |
United States |
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